Compound Description: Nirogacestat is an investigational, oral, small-molecule, selective gamma-secretase inhibitor (GSI). [] In a phase 3 study, nirogacestat significantly improved progression-free survival compared with placebo in patients with progressing desmoid tumors. [] Studies suggest that nirogacestat may increase cell-surface levels of B-cell maturation antigen (BCMA) and reduce soluble BCMA levels, potentially enhancing anti-BCMA agent activity in multiple myeloma. [] Preclinical studies using the "KGN" GCT cell line, harboring a FOXL2 C134W mutation, demonstrated that nirogacestat significantly inhibited cell proliferation and growth in a concentration-dependent manner. []
Relevance: Nirogacestat is directly mentioned alongside Gamma-Secretase Inhibitor XVI in the prompt, implying a close structural relationship. Both compounds are classified as GSIs, suggesting they share a core structure capable of binding and inhibiting the gamma-secretase complex. [, ]
Relevance: Although not structurally described, semagacestat's classification as a γ-secretase inhibitor suggests it shares a similar pharmacophore with Gamma-Secretase Inhibitor XVI. [] This shared target and potential for overlapping adverse effects imply a structural relationship, making semagacestat relevant for understanding potential benefits and risks associated with Gamma-Secretase Inhibitor XVI.
AL101
Compound Description: AL101 is a highly potent, parenterally administered, investigational gamma-secretase inhibitor. [] It has shown promising results in the treatment of desmoid tumors, with two reported cases demonstrating long-lasting responses. []
Relevance: AL101, like Gamma-Secretase Inhibitor XVI, targets the gamma-secretase complex. [] This shared mechanism of action suggests a degree of structural similarity between the two compounds, as they likely bind to similar sites on the gamma-secretase complex.
AL102
Compound Description: AL102 is a potent, orally administered gamma-secretase inhibitor that shares structural features with AL101. [] Preliminary evidence from a phase 1 study suggests potential efficacy in treating desmoid tumors. []
Relevance: AL102's structural similarity to AL101, another gamma-secretase inhibitor, suggests it might also share structural elements with Gamma-Secretase Inhibitor XVI. [] This makes AL102 relevant in understanding the structure-activity relationship of gamma-secretase inhibitors.
Compound Description: DAPT is a dipeptidic gamma-secretase inhibitor that effectively inhibits Notch signaling. [] It has shown promising results in preclinical studies for improving pancreatic islet engraftment after transplantation. [] DAPT increased vascular density and the fraction of functional blood vessels in treated mice, suggesting its potential for enhancing islet graft survival and function. []
Relevance: DAPT and Gamma-Secretase Inhibitor XVI are both gamma-secretase inhibitors, implying they might share a common pharmacophore responsible for their inhibitory activity. [] Investigating DAPT's structure-activity relationship provides valuable insights into the structural features crucial for gamma-secretase inhibition, which could be relevant to Gamma-Secretase Inhibitor XVI.
LY3039478
Compound Description: LY3039478 is an orally available gamma-secretase (GS) inhibitor with potential antineoplastic activity. [] It functions by binding to the GS protease complex, preventing the cleavage and release of the Notch intracellular domain (NICD). [] By inhibiting Notch signaling, LY3039478 induces apoptosis and inhibits tumor cell growth. []
Relevance: As a gamma-secretase inhibitor, LY3039478 likely shares structural similarities with Gamma-Secretase Inhibitor XVI, allowing them to bind and inhibit the same target. [] Understanding the structural features of LY3039478 contributing to its activity and potential off-target effects can provide insights into the development and optimization of Gamma-Secretase Inhibitor XVI.
RO4929097
Compound Description: RO4929097 is an orally bioavailable, small-molecule gamma secretase (GS) inhibitor with potential antitumor activity. [] It binds to GS and blocks the activation of Notch receptors, inhibiting tumor cell proliferation. []
Relevance: RO4929097 and Gamma-Secretase Inhibitor XVI are both small-molecule GSIs, suggesting a possible structural resemblance. [] Understanding RO4929097's structure-activity relationship helps to elucidate the key structural features essential for potent gamma-secretase inhibition, which could be applicable to Gamma-Secretase Inhibitor XVI.
BMS-906024
Compound Description: BMS-906024 is a clinically relevant gamma-secretase inhibitor (GSI) that inhibits Notch activation. [] It is currently in Phase 1 clinical trials for patients with T-cell acute lymphoblastic leukemia and metastatic solid tumors. [] Preclinical studies showed synergistic antitumor activity of BMS-906024 in combination with paclitaxel, particularly in KRAS wild-type lung adenocarcinoma cells. [, ]
Relevance: BMS-906024 and Gamma-Secretase Inhibitor XVI share the same target, the gamma-secretase complex, implying structural similarities between the two compounds. [, ] Studying BMS-906024's preclinical and clinical data can provide insights into potential efficacy, safety profiles, and combination strategies for Gamma-Secretase Inhibitor XVI.
Avagacestat
Compound Description: Avagacestat ( (R)-2-(4-Chloro-N-(2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl)phenylsulfonamido)-5,5,5-trifluoropentanamide) is a γ-secretase-inhibiting drug that has been investigated in preclinical and clinical studies for Alzheimer's disease. []
Relevance: Avagacestat's classification as a γ-secretase inhibitor indicates a potential structural resemblance to Gamma-Secretase Inhibitor XVI. [] Investigating its development and clinical outcomes could offer valuable information for optimizing the design and therapeutic application of Gamma-Secretase Inhibitor XVI.
MRK003
Compound Description: MRK003 is a gamma-secretase inhibitor that has demonstrated anti-tumor activity in a human multiple myeloma xenograft mouse model by downregulating the Notch1 signaling pathway and inhibiting AKT expression. []
Relevance: As a gamma-secretase inhibitor, MRK003 likely shares structural similarities with Gamma-Secretase Inhibitor XVI. [] Understanding MRK003's activity in preclinical models can provide insights into potential therapeutic applications and mechanisms of action for Gamma-Secretase Inhibitor XVI.
Overview
Gamma-Secretase Inhibitor XVI is a compound that targets the gamma-secretase enzyme, which plays a critical role in the cleavage of various type I membrane proteins, including the amyloid precursor protein. This inhibition is particularly significant in the context of Alzheimer's disease, where the accumulation of amyloid-beta peptides contributes to neurodegeneration. The compound is classified as a small molecule inhibitor and is part of ongoing research aimed at understanding its efficacy and safety in clinical applications.
Source
Gamma-Secretase Inhibitor XVI was developed as part of a broader effort to create selective inhibitors that can modulate gamma-secretase activity without affecting other pathways. Its synthesis and characterization have been reported in various scientific studies, highlighting its potential therapeutic applications in neurodegenerative diseases and cancer.
Classification
Gamma-Secretase Inhibitor XVI falls under the category of pharmacological agents known as gamma-secretase inhibitors. These compounds specifically inhibit the activity of the gamma-secretase complex, which consists of several proteins including presenilin, nicastrin, Aph-1, and Pen-2. The classification is based on its mechanism of action and its biochemical properties.
Synthesis Analysis
Methods
The synthesis of Gamma-Secretase Inhibitor XVI involves multiple steps that typically include:
Initial Formation: Starting from commercially available precursors, the synthesis may involve coupling reactions to build the core structure.
Functionalization: Specific functional groups are introduced to enhance binding affinity and selectivity towards gamma-secretase.
Purification: Techniques such as high-performance liquid chromatography are employed to purify the compound after synthesis.
Technical Details
The synthesis may utilize various organic chemistry techniques including:
Refluxing: To facilitate reactions at elevated temperatures.
Column Chromatography: For purification based on polarity differences.
Spectroscopic Analysis: Nuclear magnetic resonance and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
Gamma-Secretase Inhibitor XVI has a complex molecular structure that allows it to interact specifically with the gamma-secretase enzyme. The precise three-dimensional conformation is critical for its inhibitory activity.
Data
The molecular weight of Gamma-Secretase Inhibitor XVI and its specific structural features can be characterized using:
X-ray Crystallography: To determine the atomic arrangement.
Computational Modeling: To predict interactions with gamma-secretase at an atomic level.
Chemical Reactions Analysis
Reactions
The primary chemical reaction involving Gamma-Secretase Inhibitor XVI is its binding to the active site of gamma-secretase, inhibiting its enzymatic function. This competitive inhibition alters the cleavage pattern of substrates such as amyloid precursor protein.
Technical Details
Kinetic studies often reveal:
Inhibition Constants (IC50): Determining how effectively the inhibitor reduces enzyme activity.
Reaction Mechanisms: Understanding whether it acts as a reversible or irreversible inhibitor through detailed kinetic assays.
Mechanism of Action
Process
Gamma-Secretase Inhibitor XVI inhibits gamma-secretase by binding to specific sites within the enzyme complex. This prevents substrate access to the active site, thereby reducing the production of amyloid-beta peptides.
Data
Studies have shown that treatment with Gamma-Secretase Inhibitor XVI leads to a significant decrease in amyloid-beta levels in vitro and in vivo models, supporting its potential use in therapeutic strategies against Alzheimer's disease .
Physical and Chemical Properties Analysis
Physical Properties
Gamma-Secretase Inhibitor XVI typically exhibits:
Solubility: Varies depending on solvent; often soluble in organic solvents.
Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
Chemical Properties
Key chemical properties include:
pKa Values: Indicative of ionization at physiological pH.
LogP Values: Reflecting lipophilicity which affects absorption and distribution.
Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .
Applications
Scientific Uses
Gamma-Secretase Inhibitor XVI has several potential applications, particularly in:
Alzheimer's Disease Research: As a tool for studying amyloid-beta metabolism and developing disease-modifying therapies.
Cancer Therapeutics: Investigating its role in inhibiting Notch signaling pathways which are implicated in various cancers .
Research continues to explore its efficacy across different models, aiming to establish clinical relevance and safety profiles for future therapeutic use.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic Acid is an intermediate in the biosynthesis of Ochratoxin B, toxic metabolite from aspergillus orchraceus. 3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-carboxylic acid is a natural product found in Aspergillus ochraceus with data available.